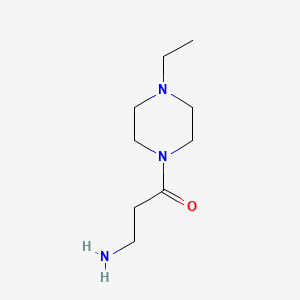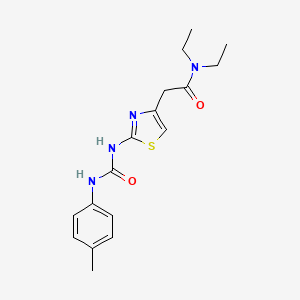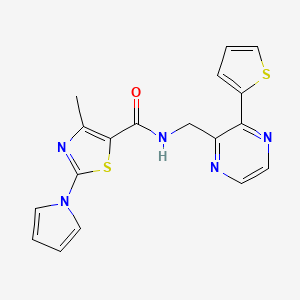
3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one” is a chemical compound with the molecular formula C9H19N3O . It is also known as "1-Propanone, 3-amino-1-(4-ethyl-1-piperazinyl)" .
Molecular Structure Analysis
The molecular weight of “this compound” is 185.27 . The InChI Code for this compound is 1S/C9H19N3O .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
1. Serotonin Receptor Affinity and Ligand Design
A series of compounds, including analogs structurally similar to 3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one, were synthesized to evaluate their role as novel ligands for the human serotonin 5-HT6 receptor. By introducing different linkers between the triazine moiety and an aromatic substituent, researchers aimed to enhance the compounds' affinities for the 5-HT6 receptor. The study found that specific structural modifications, such as the branching of the methoxyl linker, could significantly increase the affinity for the human 5-HT6 receptor. This research suggests that these compounds can serve as new lead structures for further development in targeting serotonin receptors (Łażewska et al., 2019).
2. Biological Activities of Hybrid Molecules
Research into hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, along with structures related to this compound, has revealed their potential in antimicrobial, antilipase, and antiurease activities. These compounds, synthesized through microwave-assisted methods, showed varying degrees of efficacy against test microorganisms, indicating their potential for therapeutic applications in treating infections and related conditions (Başoğlu et al., 2013).
3. Src Kinase Inhibition and Anticancer Activity
Another study explored the synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, closely related to the compound of interest, for their potential as Src kinase inhibitors. These compounds were evaluated for their anticancer activity on human breast carcinoma cells. The study identified compounds with significant inhibitory potency against Src kinase, highlighting their potential as lead compounds for developing new anticancer therapies (Sharma et al., 2010).
4. Fluorescent Probes for Metal Ions and Amino Acids
Research into polythiophene-based conjugated polymers incorporating structures akin to this compound revealed their application as fluorescent probes. These probes showed high selectivity and sensitivity towards Hg2+ and Cu2+ ions in methanol aqueous solutions, indicating their potential for environmental monitoring and analytical chemistry applications (Guo et al., 2014).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
3-amino-1-(4-ethylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-2-11-5-7-12(8-6-11)9(13)3-4-10/h2-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEMBDKWMIQPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-1-[5-(dimethylamino)-3,4-dihydro-2H-1,6-naphthyridin-1-yl]propan-1-one](/img/structure/B2876527.png)


![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2876534.png)
![2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2876535.png)
![Methyl 4-(6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2876538.png)
![2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2876539.png)

![4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2876542.png)
![4-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2876545.png)




